(3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid
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Overview
Description
“(3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid” is a member of the class of phenylacetic acids in which the phenyl group is substituted by bromo, hydroxy, and nitro groups at position 3, 4, and 5 respectively . It is a member of 2-nitrophenols, a member of bromobenzenes and a member of phenylacetic acids .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H5BrN4O4 . It has an average mass of 301.054 Da and a mono-isotopic mass of 299.949402 Da .
Chemical Reactions Analysis
“this compound” is an azide carrying a (3-bromo-4-hydroxy-5-nitrophenyl)acetyl substituent . It has a functional parent phenylacetic acid .
Physical and Chemical Properties Analysis
The empirical formula of “this compound” is C8H7BrO3 . It has a CAS Number of 38692-80-7 and a molecular weight of 231.04 .
Scientific Research Applications
Electrophilic Substitution Reactions
Research conducted by Clarke, Scrowston, and Sutton (1973) delves into electrophilic substitution reactions of compounds similar to (3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid. They explored reactions like formylation, bromination, nitration, and Claisen and Fries rearrangement in various related compounds, providing insights into the chemical behavior and potential applications of such substances in organic synthesis (Clarke, Scrowston, & Sutton, 1973).
Nitration and Bromination Reactions
A study by Khlebnikov and Kostikov (1984) on nitration and bromination reactions of certain aziridines sheds light on the reactivity of nitro and bromo groups in complex molecules, which could be extrapolated to this compound. This work offers valuable information on the chemical reactivity of such compounds, which is crucial in designing synthetic routes in pharmaceutical and material science research (Khlebnikov & Kostikov, 1984).
Synthesis of Flavones
Bhadange and Ganorkar (2012) investigated the synthesis of bromo-substituted flavones, a process relevant to the synthesis of this compound. Their research involves refluxing certain bromo-nitro compounds in dimethyl formamide (DMF), a methodology that could be applied to synthesize related compounds for potential applications in various fields of organic chemistry (Bhadange & Ganorkar, 2012).
Antibacterial Activity of Related Compounds
Parekh and Desai (2006) synthesized thiosemicarbazones from compounds having nitrophenyl groups, akin to this compound. They also examined their antibacterial activity, indicating a potential research direction for the antibacterial applications of similarly structured compounds (Parekh & Desai, 2006).
Synthetic Routes in Organic Chemistry
Hartenstein and Sicker (1993) conducted research on the hydrogenation of nitrophenyl compounds, offering insights into synthetic routes that could be relevant for derivatives of this compound. This research helps understand the transformation of nitro groups in complex organic molecules, which is essential in pharmaceutical chemistry (Hartenstein & Sicker, 1993).
Immunological Applications
Imanishi and Mäukelä (1973) explored the immunological aspects of antibodies reacting with compounds similar to this compound. Such studies are significant in understanding the molecular basis of immune responses and designing novel immunotherapies (Imanishi & Mäukelä, 1973).
Mechanism of Action
Target of Action
It is known that similar compounds interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways .
Result of Action
Similar compounds have been found to exert various biological effects .
Action Environment
Environmental conditions can significantly impact the activity of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
It is known that brominated compounds can participate in free radical reactions . This suggests that (3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid might interact with biomolecules through free radical mechanisms, potentially leading to changes in gene expression or enzyme activity.
Properties
IUPAC Name |
2-(3-bromo-4-hydroxy-5-nitrophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO5/c9-5-1-4(3-7(11)12)2-6(8(5)13)10(14)15/h1-2,13H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBRNMUKGXUXRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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